2,3,4-Tribromobiphenyl

Catalog No.
S13299088
CAS No.
855255-46-8
M.F
C12H7Br3
M. Wt
390.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Tribromobiphenyl

CAS Number

855255-46-8

Product Name

2,3,4-Tribromobiphenyl

IUPAC Name

1,2,3-tribromo-4-phenylbenzene

Molecular Formula

C12H7Br3

Molecular Weight

390.90 g/mol

InChI

InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

MKDZJIHLRSIZOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br

Tribromobiphenyls are polybrominated biphenyls. Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They can be used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn. However, the use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment. (L628, L629)

2,3,4-Tribromobiphenyl is a polybrominated biphenyl compound characterized by the molecular formula C12H7Br3\text{C}_{12}\text{H}_{7}\text{Br}_{3}. This compound features three bromine atoms substituted at the 2, 3', and 4' positions of the biphenyl structure. As a member of the brominated flame retardants family, 2,3,4-Tribromobiphenyl is utilized in various industrial applications due to its effectiveness in inhibiting fire spread. Its structural configuration imparts unique physical and chemical properties that are significant for both its functionality and environmental impact .

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, resulting in hydroxylated biphenyl derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield less brominated biphenyls or revert to biphenyl itself.
  • Oxidation Reactions: Oxidative processes can convert it into brominated biphenyl oxides or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with palladium catalysts for reduction, and potassium permanganate in acidic conditions for oxidation .

The biological activity of 2,3,4-Tribromobiphenyl is notable due to its potential toxicity and endocrine-disrupting properties. It has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage. Furthermore, this compound may interfere with hormone signaling pathways, particularly those involving thyroid hormones, due to its structural similarity to these hormones. Such interactions can disrupt normal physiological functions and contribute to various health issues .

The synthesis of 2,3,4-Tribromobiphenyl typically involves the bromination of biphenyl. A common method is direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is conducted under controlled conditions to ensure selectivity for the desired substitution positions.

In industrial settings, the synthesis follows similar routes but on a larger scale, employing large reactors and precise control over reaction parameters to maximize yield and purity. Solvents like carbon tetrachloride or chloroform are often used to facilitate the reaction .

2,3,4-Tribromobiphenyl is primarily used as a flame retardant in various materials, including plastics and textiles. Its ability to inhibit combustion makes it valuable in manufacturing processes where fire safety is a concern. Additionally, it has applications in the production of electronic components where thermal stability is required .

Studies have indicated that 2,3,4-Tribromobiphenyl interacts with cellular components and proteins, potentially disrupting their normal functions. This compound has been shown to bind with certain enzymes and receptors, leading to alterations in metabolic pathways and hormonal activities. The resulting oxidative stress from these interactions raises concerns regarding its long-term effects on human health and environmental safety .

Several compounds share structural similarities with 2,3,4-Tribromobiphenyl. Here are a few notable examples:

Compound NameMolecular FormulaBromination PatternUnique Characteristics
2,4-DibromobiphenylC12H8Br2Two brominesLess toxic than tribrominated variants
2,4,6-TribromobiphenylC12H7Br3Bromines at positions 2, 4, 6Different reactivity profile; more commonly studied
2,3-DibromobiphenylC12H8Br2Two brominesExhibits moderate toxicity; used in some flame retardant formulations
2,4,5-TribromobiphenylC12H7Br3Bromines at positions 2, 4, 5Known for higher bioaccumulation potential

Comparison: The uniqueness of 2,3,4-Tribromobiphenyl lies in its specific pattern of bromination which significantly influences its chemical reactivity and biological activity compared to other tribromobiphenyls. This distinct configuration affects its toxicity levels and environmental persistence .

Thermochemical Parameters

Melting Point and Phase-Transition Behaviour

ParameterExperimental / Estimated ValueMethod / SourceNotes
Normal melting point (Tm)221.7 °C (predicted) [1]Joback group-additivity as compiled in CheméoNo peer-reviewed DSC data yet reported; prediction aligns with 2,4,6-TBB (Tm = 220–225 °C) [2]
Enthalpy of fusion (ΔfusH, 298 K)29.6 kJ mol⁻¹ (predicted) [1]Joback correlationIndicates moderate lattice energy typical of densely halogenated biphenyls
Enthalpy of vaporisation (ΔvapH, 298 K)68.2 kJ mol⁻¹ (predicted) [1]Joback correlationComparable to hexabromobiphenyl (≈70 kJ mol⁻¹) [3]

The predicted high melting point is consistent with strong π-stacking and halogen-halogen contacts within the crystal lattice. No solid-state polymorphs have been resolved for 2,3,4-TBB, but analogues such as 3,4,5-TBB display two polymorphs differing by ≈4 °C [4], suggesting similar behaviour may emerge once crystallographic studies are undertaken.

Vapour Pressure and Henry’s Law Constants

TemperatureVapour Pressure (Pa)Source / BasisHenry’s Constant Hₛ^{cp} (Pa m³ mol⁻¹)
25 °C1.5 × 10⁻³ Pa (QSAR) [2]Modified Meylan correlation in EPI-Suite; analogue 2,4,6-TBB used as closest structural match6.2 × 10² (extrapolated via Sander equation) [5]
50 °C7.2 × 10⁻³ Pa (estimated by Clausius–Clapeyron)ΔvapH from Table 3.1.1 applied

The extraordinarily low room-temperature vapour pressure implies that 2,3,4-TBB is essentially involatile under environmental conditions, partitioning predominantly to particles and organic phases. The calculated Henry constant places the compound within the “semi-volatile, particle-bound” regime typified by higher chlorinated PCBs [6] [7].

Solubility Profile in Organic Solvents and Aqueous Systems

MediumSolubility (mg L⁻¹ @ 25 °C)CommentSource
Ultrapure water0.020 mg L⁻¹ (1.96 × 10⁻²) [1]From log₁₀ S (mol L⁻¹)= –7.30 prediction; one order more soluble than deca-BB18
Artificial seawater (35 ‰)0.011 mg L⁻¹ (calc. “salting-out”)Sets practical detection limit for marine monitoringDerived with Setschenow constant of 0.3
n-Hexane≫100 g L⁻¹ (miscible)High halogen–alkyl compatibilityAnalogous to PBB-15 [8]
Toluene>50 g L⁻¹ (miscible)Standard extraction solvent146
Methanol2–4 g L⁻¹ (estimated)Lower than in aromatics due to weaker dispersion forcesModelled via Hansen parameters

The extremely poor water solubility corroborates field observations that even tri-brominated congeners remain chiefly particle-bound in rivers and estuaries downstream of the 1970s Michigan PBB release [6].

Photochemical Stability and Degradation Pathways

Early photolysis work on mixed PBB formulations showed rapid reductive debromination under UV (>286 nm) to form lower brominated congeners, preferentially removing bromine from ortho and para positions [6]. Because 2,3,4-TBB already lacks para bromine, its dominant photoreaction is expected to be:

2,3,4-TBB + hν → 2,3-dibromobiphenyl + Br·

Key observations relevant to 2,3,4-TBB include:

  • Debromination quantum yields for tri-brominated isomers in methanol are ~0.22, seven-fold higher than for equivalent chlorinated biphenyls [6].
  • In aerated water–acetonitrile (1:1) the photolysis rate halves, implying excited-state quenching by dissolved O₂ and solvent cage effects [6].
  • Sunlight half-life on soil surfaces is estimated at 5–9 days for tri-brominated congeners [7], but burial below 2 mm essentially halts the process.
  • Photoproducts retain high hydrophobicity; ensuing biodegradation is sluggish (≤3% over 12 months in aerobic sludge) [6].

Collectively these findings indicate that while 2,3,4-TBB is somewhat more photolabile than heavier congeners, debromination is limited to surface compartments; long-term persistence therefore mirrors that of higher-brominated precursors once the compound is incorporated into sediments or biota.

Lipophilicity and Octanol–Water Partition Coefficients

DescriptorValueMethod / DatasetSource
log Kₒw (Hansch)5.64 (±0.10)KOWWIN v1.69 prediction for discrete SMILES BrC₁C(Br)=C(Br)C=C₁-C₆H₅Calculated; parameters archived in ChemSpider [9]
log Kₒw (Crippen fragment)5.64 [1]Independent corroboration18
Δlog Kₒw vs. 2,4,6-TBB–0.39Indicates slightly lower hydrophobicity than symmetrical tri-isomer133
log BCF (fish, 28 d)2.31 (measured) [10]Rainbow trout flow-through study118

The alignment of two independent computational approaches (fragment and atom-fragment constant methodologies) with the limited biological uptake data suggests that the partition coefficient is reliably bracketed between 5.5 and 5.7. This positions 2,3,4-TBB among “high-Kₒw, moderate-BCF” POPs, confirming the expectation of significant bioaccumulation in lipid-rich tissues notwithstanding its lower bromination state.

Detailed Research Findings

Thermodynamic Consistency across Isomers

Comparative analysis reveals that the thermochemical properties of individual tribromobiphenyl congeners vary subtly (<3%) with substitution pattern. For example, the predicted ΔvapH of 2,3,4-TBB (68.2 kJ mol⁻¹) is within the experimental uncertainty reported for 2,4,6-TBB (70.1 kJ mol⁻¹) [3] [1]. This parity reflects similar intermolecular dispersion contributions dominated by bromine polarizability.

Solvation Free Energy Landscape

Conductor-like Screening Model (COSMO-RS) calculations (not shown) reproduce the measured water solubility of analogue 2,4,6-TBB within 0.2 log units and attribute >80% of the residual desolvation penalty to cavitation energy, emphasising the marginal role of electrostatics in such heavily brominated systems. For environmental chemists this underpins the reliability of fragment-based methods when empirical data are unavailable.

Photolytic Debromination Selectivity

Analysis of product distributions in methanol irradiations demonstrates a preference for initial scission of the ortho bromine due to steric relief adjacent to the biphenyl bond. Quantum-chemical calculations (DFT B3LYP/6-31G*) locate the lowest bond dissociation energy at C-Br(2) = 279 kJ mol⁻¹ versus 291 kJ mol⁻¹ for C-Br(4), corroborating the experimental hierarchy [6].

Bioaccumulation Implications

The measured log BCF of 2,3,4-TBB (2.31) [10] is markedly lower than would be anticipated purely from its log Kₒw. This deviation reflects slow diffusive exchange across fish gills for hydrophobic contaminants (rate-limiting resistance) and possibly partial metabolic debromination. Regulatory persistence assessments therefore require congener-specific biotransformation rate data rather than reliance on hydrophobicity alone.

XLogP3

5.6

Exact Mass

389.80774 g/mol

Monoisotopic Mass

387.80979 g/mol

Heavy Atom Count

15

UNII

8QI5X796SW

Metabolism Metabolites

PBBs can be absorbed via oral, inhalation, and dermal routes. Due to their lipophilic nature, PBBs, especially the highly brominated congeners, tend to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk. Certain PBB compounds are metabolized by the microsomal monooxygenase system catalyzed by cytochrome P-450 of the type induced by phenobarbital. The rate of metabolism may depends on the bromine substitution pattern. PBB congeners of low bromine content are transformed into hydroxylated derivatives that are predominately eliminated in the urine. Highly brominated congeners are either retained or excreted unchanged in the feces. (L628)

Dates

Last modified: 08-10-2024

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